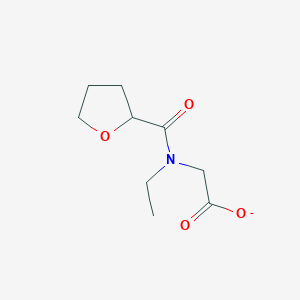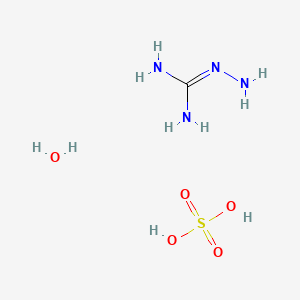
(S)-N-(1-((2-Chlorobenzyl)amino)-3-methyl-1-oxobutan-2-yl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(1-((2-Chlorobenzyl)amino)-3-methyl-1-oxobutan-2-yl)-3-methylbenzamide is a complex organic compound that features a chlorobenzyl group, a methylbenzamide group, and an amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-((2-Chlorobenzyl)amino)-3-methyl-1-oxobutan-2-yl)-3-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl alcohol to form 2-chlorobenzyl alcohol.
Amino Acid Derivative Formation: The next step involves the reaction of 2-chlorobenzyl alcohol with an amino acid derivative, such as 3-methyl-1-oxobutan-2-amine, under specific conditions to form the desired intermediate.
Coupling Reaction: The final step involves coupling the intermediate with 3-methylbenzoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(1-((2-Chlorobenzyl)amino)-3-methyl-1-oxobutan-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(S)-N-(1-((2-Chlorobenzyl)amino)-3-methyl-1-oxobutan-2-yl)-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-N-(1-((2-Chlorobenzyl)amino)-3-methyl-1-oxobutan-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobenzyl Alcohol: A simpler compound with similar structural features.
3-Methylbenzamide: Shares the benzamide group with the target compound.
N-(2-Chlorobenzyl)-3-methylbenzamide: A closely related compound with slight structural differences.
Uniqueness
(S)-N-(1-((2-Chlorobenzyl)amino)-3-methyl-1-oxobutan-2-yl)-3-methylbenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C20H23ClN2O2 |
|---|---|
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
N-[(2S)-1-[(2-chlorophenyl)methylamino]-3-methyl-1-oxobutan-2-yl]-3-methylbenzamide |
InChI |
InChI=1S/C20H23ClN2O2/c1-13(2)18(23-19(24)15-9-6-7-14(3)11-15)20(25)22-12-16-8-4-5-10-17(16)21/h4-11,13,18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 |
Clave InChI |
BCXFMJFYIWWKHT-SFHVURJKSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCC2=CC=CC=C2Cl |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC(C(C)C)C(=O)NCC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


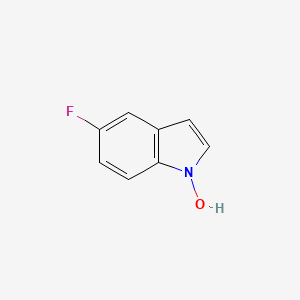
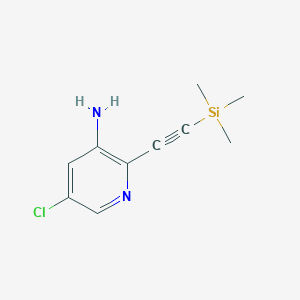
![N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide](/img/structure/B13118029.png)




![5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)

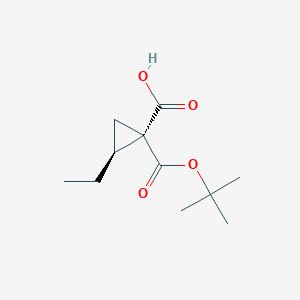
![4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13118082.png)
![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)
